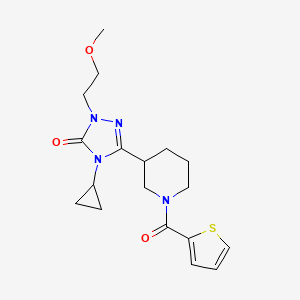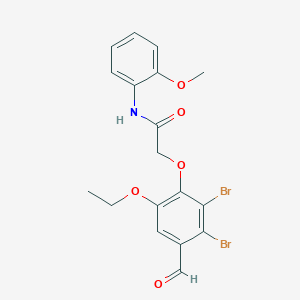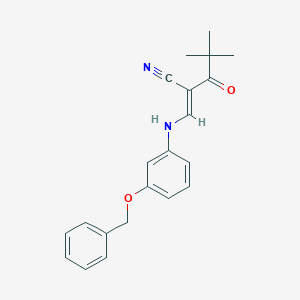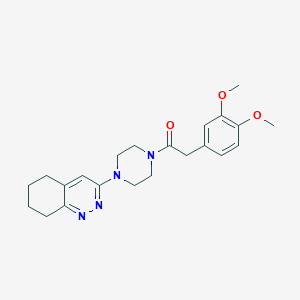![molecular formula C17H26N2O3 B2418510 N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide CAS No. 2411183-86-1](/img/structure/B2418510.png)
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is a complex organic molecule known for its multifaceted chemical behavior and diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the benzamide family, characterized by its unique structure that includes an aziridine ring, which contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide typically involves several key steps. The process begins with the preparation of the intermediate aziridine compound, followed by its coupling with a suitable benzamide precursor. Conditions such as temperature, solvent choice, and reaction time are critical to achieve high yields and purity.
Step 1: Synthesis of aziridine intermediate via cyclization reactions.
Step 2: Formation of the hydroxylated intermediate by introducing the hydroxypropan-2-yl group.
Step 3: Final coupling reaction to attach the benzamide moiety, often facilitated by catalysts like palladium or base conditions to promote nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates optimization for scalability and cost-efficiency. Common techniques include continuous flow synthesis, which ensures a steady production rate, and the use of automated reactors to control reaction parameters meticulously. Purification steps such as chromatography and crystallization are vital to meet the stringent quality standards required for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide is known to undergo a variety of chemical reactions:
Oxidation: It can be oxidized to introduce functional groups like ketones or carboxylic acids.
Reduction: The compound can be reduced to alter the oxidation state of the nitrogen or hydroxyl group.
Substitution: Both nucleophilic and electrophilic substitutions are possible due to the presence of reactive sites on the benzamide and aziridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogenated agents or strong nucleophiles under base conditions.
Major Products
The major products depend on the type of reaction:
Oxidation Products: Compounds with additional oxygen functionalities such as alcohols, ketones, or carboxylic acids.
Reduction Products: Simplified molecules with reduced functionalities.
Substitution Products: Modified benzamides or aziridines with new substituents.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide finds use across multiple scientific disciplines:
Chemistry: It serves as a building block for complex organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research investigates its pharmacological properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: It may bind to specific proteins or enzymes, altering their function.
Pathways Involved: Its activity can modulate various biochemical pathways, such as signal transduction or metabolic processes. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Compared to other benzamide derivatives, N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide stands out due to its unique structural features, particularly the aziridine ring, which imparts distinctive reactivity and biological properties.
Similar Compounds: N-(2-hydroxyethyl)-2-[[1-(2-ethylpropyl)aziridin-2-yl]methoxy]benzamide, 2-[[1-(2-butylpropyl)aziridin-2-yl]methoxy]-N-(2-phenylpropan-2-yl)benzamide.
Unique Features: The presence of the hydroxypropan-2-yl group and the specific substitution pattern on the aziridine ring make it particularly reactive and useful in targeted applications.
Propiedades
IUPAC Name |
N-[(2S)-1-hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)8-19-9-14(19)11-22-16-7-5-4-6-15(16)17(21)18-13(3)10-20/h4-7,12-14,20H,8-11H2,1-3H3,(H,18,21)/t13-,14?,19?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHOXFZIWBBVTD-CDJWAVJASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(=O)NC(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC=CC=C1OCC2CN2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)

![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2418433.png)

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)
![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)
![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)


![Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate hydrochloride](/img/structure/B2418445.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2418450.png)
